molecular formula C22H15NO7S B14994201 7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzoate

7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzoate

Cat. No.: B14994201
M. Wt: 437.4 g/mol
InChI Key: UJIISWLOBWRUER-UHFFFAOYSA-N
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Description

7-(4-Ethoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-nitrobenzoate is a complex organic compound with the molecular formula C22H15NO7S This compound is characterized by the presence of an ethoxyphenyl group, a benzoxathiol ring, and a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ethoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-nitrobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzoxathiol ring, followed by the introduction of the ethoxyphenyl group and the nitrobenzoate moiety. Common reagents used in these reactions include ethyl 4-ethoxybenzoate, 2-mercaptobenzoic acid, and 4-nitrobenzoyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction times and yields. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

7-(4-Ethoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group results in the formation of an amino derivative.

Scientific Research Applications

7-(4-Ethoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the production of advanced materials with unique optical or electronic properties.

Mechanism of Action

The mechanism of action of 7-(4-ethoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-nitrobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoic Acid: Shares the nitrobenzoate moiety but lacks the benzoxathiol and ethoxyphenyl groups.

    Ethyl 4-Ethoxybenzoate: Contains the ethoxyphenyl group but lacks the benzoxathiol and nitrobenzoate moieties.

    2-Mercaptobenzoic Acid: Contains the benzoxathiol ring but lacks the ethoxyphenyl and nitrobenzoate groups.

Uniqueness

7-(4-Ethoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-nitrobenzoate is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C22H15NO7S

Molecular Weight

437.4 g/mol

IUPAC Name

[7-(4-ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-nitrobenzoate

InChI

InChI=1S/C22H15NO7S/c1-2-28-16-9-5-13(6-10-16)18-11-17(12-19-20(18)30-22(25)31-19)29-21(24)14-3-7-15(8-4-14)23(26)27/h3-12H,2H2,1H3

InChI Key

UJIISWLOBWRUER-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])SC(=O)O3

Origin of Product

United States

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